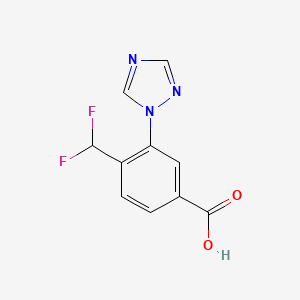![molecular formula C23H20N4O3S B2502903 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358281-05-6](/img/structure/B2502903.png)
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of key intermediates such as oxazoles or pyrazoles, followed by further functionalization. For instance, the synthesis of oxazole derivatives can be achieved through cyclization and chlorination reactions, as described in the synthesis of hypoglycemic agents . Similarly, the synthesis of triazole-thione derivatives involves the preparation of key intermediates from benzoic acid hydrazides, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of planar rings that can interact with biological targets. For example, the crystal structure of a related triazole-thione compound shows planar rings and specific dihedral angles between them, which could be relevant for binding to biological receptors . The presence of substituents like ethoxy and thiophenyl groups can further influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
Heterocyclic compounds like the one described can undergo various chemical reactions, including alkylation, condensation, and cyclization, to form a diverse array of derivatives . These reactions are often used to introduce different substituents that can modulate the compound's biological activity. The reactivity of specific functional groups within the molecule can be exploited to create targeted modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. Polarographic studies can provide insights into the redox behavior of related compounds, which is important for understanding their mechanism of action . The solubility, melting point, and stability of these compounds can be determined through various analytical techniques, including NMR, IR, MS, and elemental analysis, as well as high-performance liquid chromatography to ensure purity .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research efforts have been directed towards the synthesis and detailed structural characterization of related heterocyclic compounds, utilizing techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT studies. These methods provide a deep understanding of the molecular geometry, electronic structure, and reactive properties of such compounds. For instance, studies on NH-pyrazoles and benzoxazolinone derivatives highlight the complexity and the nuanced approach required in the synthesis of heterocyclic compounds, along with their structural diversity (Cornago et al., 2009; Şahin et al., 2011).
Biological Activities and Potential Applications
Several synthesized heterocyclic compounds have been evaluated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. The exploration of these compounds often reveals promising activities, suggesting their potential as lead compounds for drug development. For example, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities (Gomha et al., 2016). Furthermore, the study of pyrazole and triazole derivatives has emphasized their significance in medicinal chemistry due to their versatile pharmacological potentials (Fedotov et al., 2022).
Propriétés
IUPAC Name |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-3-29-17-8-6-16(7-9-17)22-24-19(15(2)30-22)14-26-10-11-27-20(23(26)28)13-18(25-27)21-5-4-12-31-21/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDVEVLVWNGZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

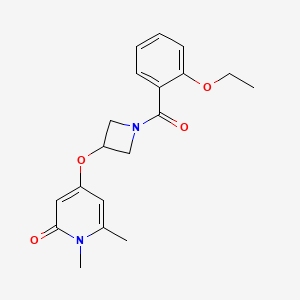
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
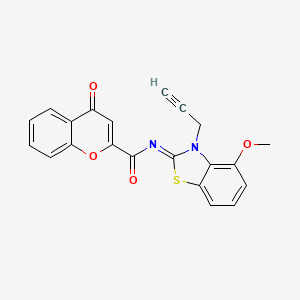
![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
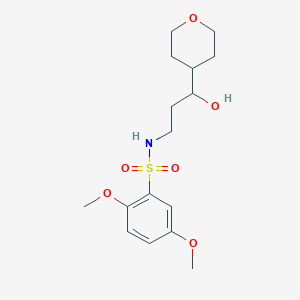

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
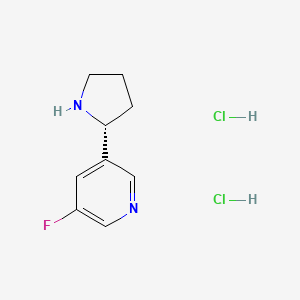
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)
